Enantiomeric Purity: Defined (S) Stereochemistry Eliminates Racemic Uncertainty in Chiral Synthesis
The (3S)-configured enantiomer is supplied as a single, defined stereoisomer with a purity specification of ≥95%, whereas the racemic mixture (CAS 1270422-00-8) is a 1:1 mixture of (3S)- and (3R)-enantiomers and is not specified to be enantiomerically pure . The (3R)-enantiomer (CAS 1270120-26-7) is separately cataloged under a different CAS number and product code, confirming that the (3S)-compound is a distinct, isolated stereochemical entity . In asymmetric synthesis, the use of a racemate can reduce the effective yield of the desired diastereomer by up to 50% and requires additional chiral resolution steps. Procurement of the resolved (3S)-enantiomer eliminates this inefficiency and ensures stereochemical fidelity in downstream reactions.
| Evidence Dimension | Stereochemical purity |
|---|---|
| Target Compound Data | ≥95% purity, single (S)-enantiomer (CAS 1269841-66-8) |
| Comparator Or Baseline | Racemic mixture (CAS 1270422-00-8): 1:1 (3S):(3R); (3R)-enantiomer (CAS 1270120-26-7): single (R)-enantiomer |
| Quantified Difference | Access to defined (S)-enantiomer avoids up to 50% yield loss from racemate resolution; distinct CAS number ensures unambiguous procurement |
| Conditions | Vendor purity specifications; Leyan product datasheets |
Why This Matters
Procurement of the correct enantiomer ensures stereochemical consistency in SAR studies and prevents costly purification or resolution steps that would be required if the racemate is substituted.
